
Benzimidazole
Overview
Description
Benzimidazole is a heterocyclic aromatic compound comprising a benzene ring fused to an imidazole ring at the 4 and 5 positions . First identified in 1944 for its purine-like biological activity , it gained prominence as a core structure in pharmaceuticals due to its structural similarity to nucleotides and vitamin B12 derivatives . This compound derivatives are synthesized via cyclocondensation of ortho-phenylenediamine with carboxylic acids, aldehydes, or ketones , and exhibit broad-spectrum bioactivities, including antimicrobial, anticancer, anthelmintic, and antiviral properties . Their versatility stems from the ability to modify substituents on the benzene or imidazole rings, enabling targeted interactions with enzymes, receptors, and microbial proteins . Clinically, benzimidazoles are used in antifungals (e.g., carbendazim), antiparasitics (e.g., albendazole), and proton-pump inhibitors (e.g., rabeprazole) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzimidazole can be synthesized through several methods. One common approach involves the condensation of ortho-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. This reaction typically proceeds under mild conditions and yields this compound with high efficiency . Another method involves the use of aldehydes instead of formic acid, followed by oxidation to obtain 2-substituted derivatives .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale condensation reactions. The process involves heating ortho-phenylenediamine with formic acid or its derivatives in the presence of catalysts to enhance the reaction rate and yield. Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: Benzimidazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzimidazolone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Benzimidazolone derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives, depending on the reagents used.
Scientific Research Applications
Medicinal Applications
Benzimidazole and its derivatives are prominent in pharmacology due to their extensive biological activities. They have been developed into various therapeutic agents targeting multiple diseases.
Anticancer Agents
This compound derivatives have shown significant promise as anticancer therapeutics. For instance, compounds containing bis-benzimidazole structures have been found to inhibit DNA synthesis by interacting with the minor groove of DNA, leading to reduced cell viability in breast cancer cells (MDA-MB-231) .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Target Cancer Type | IC50 (μmol/L) | Mechanism of Action |
---|---|---|---|
Compound 1 | MDA-MB-231 (Breast) | 40 | Topoisomerase I & II inhibition |
Compound 17 | Non-Small Cell Lung Cancer | 0.05 | Induces apoptosis and necrosis |
Compound 11f | Non-Small Cell Lung Cancer | 0.07 | Downregulates CDK9 and p38 MAPK |
Antimicrobial Properties
This compound derivatives exhibit potent antibacterial and antifungal activities. A study reported that certain compounds showed better efficacy against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .
Table 2: Antimicrobial Activity of this compound Derivatives
Compound | Target Pathogen | MIC (mM) | Activity Level |
---|---|---|---|
Compound 46 | Staphylococcus aureus | 0.018 | Excellent |
Compound 48 | Escherichia coli | - | Effective growth inhibition |
Other Therapeutic Uses
This compound is also utilized in treating peptic ulcers, hypertension, and parasitic infections through drugs like albendazole and various angiotensin II receptor blockers . Its role as a chelating agent is crucial in cases of metal poisoning .
Agricultural Applications
In agriculture, this compound derivatives serve as effective fungicides and anthelmintics. They are used to control fungal infections in crops and manage parasitic infections in livestock.
Table 3: Agricultural Uses of this compound
Application | Type | Example Compound |
---|---|---|
Fungicide | Crop Protection | Carbendazim |
Anthelmintic | Livestock Treatment | Albendazole |
Material Science Applications
This compound plays a significant role in materials science, particularly in the development of functional materials such as sensors and fluorescence applications.
Chemosensing
This compound derivatives have been employed in chemosensing applications due to their ability to coordinate with metal ions, enhancing detection capabilities .
Crystal Engineering
They are also utilized in crystal engineering for developing new materials with tailored properties .
Case Study 1: Anticancer Development
A series of novel this compound derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that specific substitutions on the this compound ring significantly enhanced their potency against non-small cell lung cancer .
Case Study 2: Agricultural Efficacy
Research conducted on the use of this compound-based fungicides demonstrated a substantial reduction in fungal disease incidence in crops, leading to improved yields and quality .
Mechanism of Action
Benzimidazole shares structural similarities with other heterocyclic compounds, such as:
Benzothiazole: Contains a sulfur atom instead of one of the nitrogen atoms, resulting in distinct reactivity and biological activities.
Uniqueness: this compound’s unique combination of a benzene and imidazole ring imparts it with exceptional stability and versatility, making it a valuable scaffold for drug design and other applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Other Heterocycles
Benzothiazole
- Activity : Benzimidazoles generally exhibit lower antimicrobial activity compared to benzothiazoles. However, 2-phenyl-substituted benzimidazoles show exceptional anticancer activity (e.g., IC50 = 0.091 μM against cholinesterase in Alzheimer’s models) .
- ADME Properties : Benzothiazoles have superior metabolic stability and solubility, while benzimidazoles often suffer from high plasma protein binding (PPB) and rapid clearance .
Imidazole and Purines
- Structural Flexibility : The fused benzene ring in benzimidazoles enhances thermal stability and π-π stacking interactions, critical for DNA intercalation in anticancer drugs .
Comparison with Fungicides and Anthelmintics
This compound Fungicides vs. Non-Benzimidazole Fungicides
- Mechanism : Benzimidazoles (e.g., carbendazim) inhibit β-tubulin polymerization in fungi , while strobilurins target mitochondrial complex III.
- Resistance: Fungal resistance to benzimidazoles is widespread due to mutations in β-tubulin (e.g., E198A), whereas resistance to non-benzimidazoles like azoles is slower .
Fungicide Class | Example | Target | Resistance Mechanism |
---|---|---|---|
Benzimidazoles | Carbendazim | β-tubulin | β-tubulin mutations (E198A) |
Azoles | Fluconazole | Lanosterol 14α-demethylase | Overexpression of efflux pumps |
Anthelmintic Activity
- Substituent Impact : 5th-position substituents (e.g., methyl in parbendazole) enhance differentiation of leukemia cells, whereas scaffold compounds (e.g., carbendazim without substituents) show reduced efficacy .
- Potency : Benzimidazoles (e.g., albendazole) exhibit broader anthelmintic spectra compared to macrocyclic lactones (e.g., ivermectin), which are nematode-specific .
Comparison with Established Therapeutic Agents
Antitubercular Activity
- This compound vs. Isoniazid : 2,5-Disubstituted benzimidazoles (e.g., compound 11h) show MIC99 = 0.195 µM against Mycobacterium tuberculosis, outperforming isoniazid (MIC99 = 0.5 µM) .
Compound | MIC99 (µM) | Target |
---|---|---|
This compound 11h | 0.195 | FtsZ polymerization |
Isoniazid | 0.5 | Mycolic acid synthesis |
Proton-Pump Inhibitors
- Rabeprazole vs. Non-Benzimidazole Inhibitors: this compound-based inhibitors (e.g., rabeprazole) covalently bind gastric H<sup>+</sup>/K<sup>+</sup>-ATPase, ensuring prolonged efficacy compared to reversible inhibitors like pantoprazole .
Key Research Findings and Contradictions
Chemical Clustering : Pesticide benzimidazoles cluster separately from therapeutic derivatives in chemical space, indicating divergent optimization pathways .
Resistance: this compound fungicides face rapid resistance compared to non-benzimidazoles, underscoring the need for hybrid molecules .
Biological Activity
Benzimidazole is a nitrogenous heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound and its derivatives, highlighting their pharmacological properties, structure-activity relationships (SAR), and recent research findings.
Overview of this compound
This compound consists of a fused benzene and imidazole ring, which contributes to its ability to interact with various biological targets. The structural versatility of this compound allows for the synthesis of numerous derivatives, each exhibiting distinct biological activities. These compounds have been investigated for their potential use in treating a wide array of diseases, including cancer, infections, and inflammatory conditions.
Pharmacological Properties
This compound derivatives demonstrate a broad spectrum of pharmacological activities:
- Antimicrobial Activity : Many this compound derivatives exhibit antibacterial, antifungal, and antiviral properties. For instance, compounds derived from this compound have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Anticancer Activity : Several studies have reported the anticancer potential of this compound derivatives. For example, specific compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative effects .
- Anti-inflammatory Effects : this compound derivatives also possess anti-inflammatory properties, making them suitable candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is heavily influenced by their chemical structure. Modifications at specific positions on the this compound ring can enhance or diminish their pharmacological effects. Below is a summary table showcasing selected this compound derivatives along with their corresponding biological activities:
Compound | Modification | Activity Type | IC50/Other Metrics |
---|---|---|---|
1 | -OH at 2-position | Anticancer (MCF-7) | IC50 = 3.1 µM |
2 | -CH3 at N-position | Antimicrobial (E. faecalis) | MIC = 8 µM |
3 | -NO2 at 5-position | Antifungal | MIC = 0.19 µM against M. tuberculosis |
4 | -C=O at 4-position | Antiviral | Significant activity reported |
5 | -C(CH3)3 at N-position | Antioxidant | IC50 = 19.7 µmol L⁻¹ |
Case Studies and Research Findings
Recent research has further elucidated the biological activities of this compound derivatives:
- Anticancer Studies : A study reported that certain this compound derivatives displayed potent anticancer activity against various cell lines, including MCF-7 and HCT116, with IC50 values ranging from 1.2 to 4.4 µM . These findings suggest that structural modifications can lead to enhanced selectivity and potency.
- Antimicrobial Efficacy : In another investigation, this compound derivatives were tested against Plutella xylostella and Botrytis cinerea. Some compounds exhibited fungicidal activity comparable to established fungicides like thiabendazole . This highlights the potential agricultural applications of these compounds.
- Neuroprotective Effects : Certain this compound derivatives have shown promise in neuroprotection during ischemic events by inhibiting specific enzymes involved in neuronal damage . This opens avenues for developing treatments for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the classical synthesis methods for benzimidazole derivatives, and what are their limitations?
The Phillips-Ladenburg reaction (condensation of 1,2-diaminobenzenes with carboxylic acids) and Weidenhagen reaction (using aldehydes/ketones) are classical methods . Key limitations include difficulty in introducing heterocycles at the 2-position of the this compound ring and moderate yields due to side reactions or purification challenges . For example, acidic conditions in the Phillips-Ladenburg method may lead to byproducts, requiring careful pH control during workup .
Q. How can low yields in this compound synthesis be troubleshooted?
Common issues include incomplete cyclization, improper pH adjustment, or losses during purification. To optimize yields:
- Ensure precise stoichiometry and reflux conditions (e.g., 1.5 hours at 100°C for o-phenylenediamine and formic acid reactions) .
- Adjust pH gradually to alkaline conditions (pH ~10–12) to precipitate products without overshooting, which can redissolve intermediates .
- Use activated charcoal during recrystallization to remove colored impurities .
Q. What analytical techniques are essential for characterizing this compound derivatives?
- UV-Vis spectroscopy : Quantifies purity and concentration in raw materials, validated for albendazole and mebendazole .
- FT-IR/Raman : Identifies functional groups (e.g., nitro or methyl groups) and confirms structural integrity .
- NMR : Resolves substituent positions (e.g., 1H-NMR for methyl groups at N1) .
Advanced Research Questions
Q. How can computational methods enhance this compound drug design?
- DFT calculations : Predict electronic interactions (e.g., CO2 binding in this compound-linked polymers via Lewis acid-base interactions) .
- Molecular docking : Identifies binding modes with targets (e.g., 5-HT6 receptor antagonists using homology models) .
- QSAR models : Correlate structural descriptors (e.g., logP, HOMO/LUMO energies) with bioactivity, validated via leave-one-out cross-validation .
Q. What strategies improve pharmacological properties of 2-substituted benzimidazoles?
- Heterocycle introduction : Use multicomponent reactions (e.g., base-promoted N-thiomethylation) to diversify the 2-position .
- Steric optimization : Avoid overcrowding in coordination complexes (e.g., Cu(II) complexes with <0.4 Å displacement) to maintain stability .
- Targeted modifications : Incorporate electron-withdrawing groups (e.g., nitro) to enhance antitumor activity via intercalation or enzyme inhibition .
Q. How do this compound derivatives modulate biological targets in cancer and inflammation?
- Antitumor mechanisms : this compound hybrids inhibit topoisomerases, tubulin polymerization, or kinase pathways. Substituents like benzyl or sulfonamide groups enhance DNA binding .
- Anti-inflammatory activity : Derivatives (e.g., ORT-83) suppress pro-inflammatory cytokines (IL-6, TNF-α) in A549 cells, validated via qRT-PCR and Kolmogorov-Smirnov statistical analysis .
Q. What advanced statistical methods analyze this compound retention or bioactivity data?
- QSRR models : Use principal component analysis (PCA) and multiple linear regression (MLR) to correlate molecular descriptors (e.g., polar surface area) with chromatographic retention .
- Hierarchical clustering : Groups derivatives by bioactivity profiles (e.g., antimicrobial vs. anticancer) for SAR insights .
Q. Methodological Best Practices
- Synthesis : Prefer microwave-assisted or solvent-free conditions for faster cyclization and reduced byproducts .
- Characterization : Combine spectroscopic data (e.g., FT-IR + NMR) with computational validation (e.g., vibrational energy distribution analysis) .
- Biological assays : Use gene expression arrays (e.g., Qiagen RT2 Profiler) and stringent statistical tests (e.g., Dunn’s multiple comparison) to validate mechanisms .
Properties
IUPAC Name |
1H-benzimidazole | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-5H,(H,8,9) | |
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InChI Key |
HYZJCKYKOHLVJF-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)NC=N2 | |
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Molecular Formula |
C7H6N2 | |
Record name | BENZIMIDAZOLE | |
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Record name | Benzimidazole | |
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Related CAS |
26985-65-9 | |
Record name | 1H-Benzimidazole, homopolymer | |
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DSSTOX Substance ID |
DTXSID8024573 | |
Record name | Benzimidazole | |
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Molecular Weight |
118.14 g/mol | |
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Physical Description |
Benzimidazole appears as white tabular crystals. (NTP, 1992), Solid; Soluble in hot water; [Merck Index] Slightly water solubility = 2 g/L at 20 deg C; [ChemIDplus] Off-white or tan powder; [MSDSonline] | |
Record name | BENZIMIDAZOLE | |
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Boiling Point |
greater than 680 °F at 760 mmHg (NTP, 1992), >360 °C | |
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Record name | Benzimidazole | |
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Solubility |
>17.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 63 °F (NTP, 1992), Freely soluble in alcohol, sparingly soluble in ether. Practically insoluble in benzene, petroleum ether. One gram dissolves in 2 g boiling xylene. Soluble in aqueous solutions of acids and strong alkalis., In water, 2.01X10+3 mg/l @ 30 °C | |
Record name | SID47193726 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | BENZIMIDAZOLE | |
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Vapor Pressure |
0.0000764 [mmHg] | |
Record name | Benzimidazole | |
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Mechanism of Action |
Benzimidazole prevent tubulin polymerization or spindle movement and their administration can result in aneuploidy. | |
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Color/Form |
RHOMBIC, BIPYRAMIDAL PLATES IN WATER, Tabular crystals, Othrorombic and monoclinic modifications | |
CAS No. |
51-17-2 | |
Record name | BENZIMIDAZOLE | |
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Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENZIMIDAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2797 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
338 to 342 °F (NTP, 1992), 170.5 °C | |
Record name | BENZIMIDAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19860 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzimidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02962 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BENZIMIDAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2797 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.